

Technical Guide: Literature Review & Applications of 4-Hydroxy-5-methylisophthalic Acid

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Compound of Interest

Compound Name:	4-Hydroxy-5-methylisophthalic acid
CAS No.:	4365-31-5
Cat. No.:	B175720

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Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a highly specialized aromatic dicarboxylic acid used primarily as a functionalized linker in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in the production of bioactive pharmaceutical compounds.^{[1][2]} Its unique substitution pattern—combining a phenolic hydroxyl group with a methyl group on an isophthalic core—imparts specific steric and electronic properties that distinguish it from the more common 4-hydroxyisophthalic acid.

This guide provides a comprehensive technical review of its synthesis, chemical properties, and applications, synthesizing data from patent literature and crystallographic studies.

Chemical Profile & Properties^{[1][2][3][4][5][6][7]}

The molecule features a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, a hydroxyl group at position 4, and a methyl group at position 5. This arrangement

creates a crowded steric environment that influences its coordination geometry in supramolecular chemistry.

Table 1: Physicochemical Specifications

Property	Specification
IUPAC Name	4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid
CAS Number	4365-31-5
Molecular Formula	C ₉ H ₈ O ₅
Molecular Weight	196.16 g/mol
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in DMSO, Methanol, dilute aqueous base; Sparingly soluble in water
pKa (Calculated)	pKa ₁ ≈ 2.9 (COOH), pKa ₂ ≈ 4.5 (COOH), pKa ₃ ≈ 9.8 (Phenolic OH)
Melting Point	>280 °C (dec.)

Synthesis & Production Protocols

The synthesis of **4-Hydroxy-5-methylisophthalic acid** presents a challenge due to the directing effects of the substituents. Two primary routes are established in the literature: the Kolbe-Schmitt Carboxylation (Industrial) and the Ester Hydrolysis (Laboratory/MOF preparation).

Protocol A: Hydrolysis of Diethyl 4-hydroxy-5-methylisophthalate (Lab Scale)

This is the most reliable method for researchers requiring high-purity acid for MOF synthesis, starting from the commercially available diethyl ester [1].

Reagents:

- Diethyl 4-hydroxy-5-methylisophthalate (1.0 equiv)
- Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (4.0 equiv)
- Solvent: THF/Water (1:1 v/v)
- Acidifier: 6N Hydrochloric Acid (HCl)[3]

Step-by-Step Methodology:

- Dissolution: Dissolve 10 g of diethyl 4-hydroxy-5-methylisophthalate in 50 mL of THF.
- Saponification: Add 50 mL of aqueous LiOH (2 M). The mixture will likely turn yellow due to phenolate formation.
- Reaction: Stir the mixture at 60°C for 12–18 hours. Monitor by TLC (Ethyl Acetate/Hexane) until the ester spot disappears.
- Concentration: Remove THF under reduced pressure (rotary evaporator).
- Precipitation: Cool the remaining aqueous solution to 0°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1–2. A white precipitate will form.
- Purification: Filter the solid, wash with ice-cold water (3x 20 mL) to remove excess salts, and dry in a vacuum oven at 60°C overnight.

Yield: Typically 85–95%.

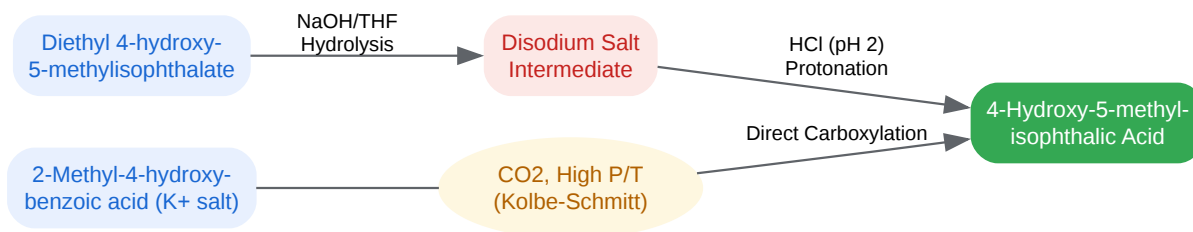
Protocol B: Modified Kolbe-Schmitt Reaction (Industrial Concept)

For large-scale production, the direct carboxylation of 2-methylphenol (o-cresol) derivatives is utilized, analogous to the synthesis of 4-hydroxyisophthalic acid [2].

- Starting Material: Potassium salt of 2-methyl-4-hydroxybenzoic acid.
- Carboxylation: The salt is heated to >250°C under high pressure (50–100 atm) of CO₂.

- Rearrangement: The CO₂ inserts ortho to the phenol group, leveraging the activating nature of the hydroxyl group, yielding the dipotassium salt of **4-hydroxy-5-methylisophthalic acid**.
- Workup: Acidification yields the free acid.

Visualization: Synthesis Workflow



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Figure 1: Dual synthetic pathways for **4-Hydroxy-5-methylisophthalic acid**. Top: Lab-scale hydrolysis. Bottom: Industrial carboxylation.

Applications in Materials Science (MOFs)

The primary modern application of **4-Hydroxy-5-methylisophthalic acid** is as a linker in Metal-Organic Frameworks. The compound offers distinct advantages over unsubstituted isophthalic acid:

- Secondary Binding Site: The phenolic hydroxyl group (position 4) can participate in hydrogen bonding or coordinate with metal clusters, increasing framework stability or creating hydrophilic pores [3].
- Steric Tuning: The methyl group (position 5) reduces the pore size slightly and alters the dihedral angle of the carboxylates, leading to unique topology variations compared to standard HKUST-1 or MOF-5 analogues.
- Luminescence: Derivatives of hydroxy-isophthalic acids often exhibit fluorescence, making these MOFs candidates for chemical sensing (e.g., sensing of nitro-aromatics or heavy metals).

Key Experiment: Solvothermal MOF Synthesis

- Metal Source: Copper(II) nitrate trihydrate or Zinc nitrate hexahydrate.
- Solvent System: DMF/Ethanol/Water.
- Conditions: 85°C for 24–48 hours in a sealed Teflon-lined autoclave.
- Result: Formation of crystalline coordination polymers where the dicarboxylate binds metal nodes, while the -OH and -CH₃ groups project into the channels, modifying adsorption selectivity.

Analytical Characterization

To validate the identity of synthesized **4-Hydroxy-5-methylisophthalic acid**, the following spectral data is expected:

Table 2: Diagnostic Spectral Data

Technique	Signal	Assignment
¹ H NMR (DMSO-d ₆)	δ 12.5–13.0 ppm (br s, 2H)	Carboxylic Acid -COOH
	δ 10.5–11.0 ppm (s, 1H)	Phenolic -OH (often broad)
	δ 8.25 ppm (d, 1H)	Aromatic H (Position 2)
	δ 7.90 ppm (d, 1H)	Aromatic H (Position 6)
	δ 2.25 ppm (s, 3H)	Methyl -CH ₃
FT-IR (ATR)	3300–3500 cm ⁻¹	O-H Stretch (Phenol/Acid)
	1680–1710 cm ⁻¹	C=O Stretch (Carboxylic Acid)
	1580, 1450 cm ⁻¹	C=C Aromatic Ring Stretch
Mass Spectrometry	m/z 195.03 [M-H] ⁻	Negative Ion Mode (ESI)

Biological Relevance

While primarily a materials precursor, the structural motif of **4-hydroxy-5-methylisophthalic acid** appears in the degradation pathways of complex organic matter.

- **Metabolic Pathway:** It is structurally related to intermediates in the bacterial degradation of xylenes and PAHs, where ring cleavage of methylated catechols often yields substituted muconic semialdehydes, which can oxidize to isophthalic derivatives [4].
- **Pharmaceutical Intermediate:** The core scaffold is used in the synthesis of receptor antagonists where the isophthalic moiety mimics salicylate binding pockets.

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